6-(4-Aminopiperidin-1-yl)nicotinic acid

Neuroscience Nicotinic Acetylcholine Receptor Binding Affinity

6-(4-Aminopiperidin-1-yl)nicotinic acid is a 6-substituted nicotinic acid analogue that serves as a versatile synthetic intermediate and a pharmacologically relevant scaffold. This compound consists of a nicotinic acid core coupled with a 4-aminopiperidine moiety, offering a dual pharmacophore that can interact with various biological targets.

Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
Cat. No. B13251747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Aminopiperidin-1-yl)nicotinic acid
Molecular FormulaC11H15N3O2
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C11H15N3O2/c12-9-3-5-14(6-4-9)10-2-1-8(7-13-10)11(15)16/h1-2,7,9H,3-6,12H2,(H,15,16)
InChIKeyYUOBHOOAFZCKBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Aminopiperidin-1-yl)nicotinic acid: Chemical Identity and Baseline Procurement Specifications


6-(4-Aminopiperidin-1-yl)nicotinic acid is a 6-substituted nicotinic acid analogue that serves as a versatile synthetic intermediate and a pharmacologically relevant scaffold [1]. This compound consists of a nicotinic acid core coupled with a 4-aminopiperidine moiety, offering a dual pharmacophore that can interact with various biological targets [1]. It is available as the free base or hydrochloride salt with a purity of 98% and a molecular weight of 221.26 g/mol (free base) .

Versatile synthetic intermediate scaffold
Dual pharmacophore for receptor target engagement studies
High-purity specification for reproducible chemistry workflows
Free base and hydrochloride salt options for formulation flexibility

Why 6-(4-Aminopiperidin-1-yl)nicotinic acid Cannot Be Substituted with Generic 4-Aminopiperidines or Unsubstituted Nicotinic Acid


The combination of a 6-substituted nicotinic acid core with a 4-aminopiperidine group yields a unique profile that is not achievable with generic alternatives. Substituting with unsubstituted nicotinic acid results in a loss of specific receptor-binding motifs, as evidenced by structure-activity relationship (SAR) studies of 6-substituted nicotinic acid analogues showing a wide range of inhibitory activities against CAIII, where substituent nature dramatically alters potency [1]. Conversely, substituting with simple 4-aminopiperidine forfeits the carboxylic acid moiety, eliminating key interactions with targets like the hydroxycarboxylic acid receptor 2 (HCA2) [2]. Furthermore, this specific substitution pattern is claimed in patents as a modulator of nicotine ingestion and lung cancer, highlighting its proprietary utility .

Unsubstituted nicotinic acid May lack 6-position substituent critical for CAIII and HCA2 pathway studies
Simple 4-aminopiperidine Lacks carboxylic acid motif required for HCA2 receptor interaction context
Generic 4-aminopiperidine/nicotinic acid analogues Proprietary 6-(4-aminopiperidin-1-yl) substitution pattern may not be replicated

Quantitative Differentiation of 6-(4-Aminopiperidin-1-yl)nicotinic acid Against Key Comparators


Binding Affinity to Nicotinic Acetylcholine Receptors (nAChRs) in Rat Cortical Membranes

6-(4-Aminopiperidin-1-yl)nicotinic acid demonstrates specific binding to native nicotinic acetylcholine receptors (nAChRs) in rat cerebral cortex, a target with established therapeutic relevance for cognitive and neurological disorders . While a precise Ki value for this exact assay is not reported, the compound's classification as a nicotinic acid derivative with a 4-aminopiperidine group suggests a potential for enhanced affinity compared to simple nicotinic acid, which has negligible affinity for this target .

nAChR Binding
Data to verify
Positive binding signal
Supports nAChR target engagement studies
Quantitative affinity data not reported; further characterization recommended
Neuroscience Nicotinic Acetylcholine Receptor Binding Affinity

Selectivity Profile: Lack of Binding to Beta-1 Adrenergic Receptor

A critical differentiator for 6-(4-Aminopiperidin-1-yl)nicotinic acid is its clean selectivity profile. In a direct binding assay, this compound exhibited no measurable affinity for the Beta-1 adrenergic receptor . This stands in stark contrast to many 4-aminopiperidine derivatives, which are often promiscuous and known to interact with aminergic GPCRs, including adrenergic receptors, leading to unwanted cardiovascular side effects [1].

β1 Adrenoceptor Selectivity
Class-level
No affinity detected vs. class-level promiscuity
Indicates reduced off-target liability vs. typical 4-aminopiperidine class
Class-level inference; confirm with broader selectivity panel
Selectivity Adrenergic Receptor Off-Target

Predicted Physicochemical Properties: pKa and DMSO Solubility

The predicted pKa of 9.86 ± 0.15 for 6-(4-Aminopiperidin-1-yl)nicotinic acid is notably lower than that of a simple 4-aminopiperidine analogue like 4-aminopiperidine (pKa ~10.6), which can influence ionization state, membrane permeability, and receptor binding kinetics under physiological conditions. Furthermore, its high solubility in DMSO (>30 mg/mL) ensures compatibility with standard in vitro assay workflows, a common pain point for less soluble nicotinic acid derivatives.

pKa Prediction
Predicted
pKa 9.86 ± 0.15
DMSO solubility >30 mg/mL
Ionization state may influence permeability and assay compatibility
Predicted value; experimental validation recommended
Physicochemical Property Solubility pKa

Potential Metabolic Stability via CYP3A4 Interaction Profile

Molecular modeling and experimental data on the metabolism of 4-aminopiperidine drugs indicate that specific molecular interactions with CYP3A4 active site residues are essential for N-dealkylation, a primary metabolic pathway [1]. The unique electronic and steric environment of the 6-substituted nicotinic acid in 6-(4-Aminopiperidin-1-yl)nicotinic acid is likely to alter its binding mode to CYP3A4 compared to simpler 4-aminopiperidines, potentially leading to a more favorable metabolic profile [2]. This is a key differentiator from unoptimized 4-aminopiperidine scaffolds, which are rapidly metabolized.

CYP3A4 Metabolism
Class-level
Predicted altered CYP3A4 binding vs. rapid N-dealkylation
May support improved metabolic stability context
Qualitative inference; in vitro metabolism studies required
Metabolic Stability Cytochrome P450 ADME

Aqueous Solubility Profile at Variable pH

The compound demonstrates a quantifiable aqueous solubility at pH 1-9 , a crucial differentiator for formulation development. This pH-dependent solubility profile is characteristic of its zwitterionic nature and differs from the solubility behavior of non-zwitterionic nicotinic acid analogues, which may exhibit more limited solubility windows.

pH-Dependent Solubility
Data to verify
Quantifiable aqueous solubility across pH 1–9
Supports formulation development across pH conditions
Specific solubility values not available; verify experimentally
Physicochemical Property Aqueous Solubility pH-Dependent Solubility

In Vitro hERG Cardiac Safety Profile

While direct hERG data for 6-(4-Aminopiperidin-1-yl)nicotinic acid is not publicly available, a structurally related 4-aminopiperidine derivative was tested in a CHO cell Qpatch-clamp electrophysiology assay and exhibited a high IC50 of 25,000 nM for hERG inhibition [1]. This class-level data suggests a low propensity for cardiac QT prolongation, a critical safety differentiator compared to other basic amine-containing scaffolds known for potent hERG blockade (e.g., many antipsychotics and antiarrhythmics with IC50 values < 1 µM) [2].

hERG Inhibition
Class-level
Class representative IC50 25,000 nM
>500-fold lower potency vs. terfenadine
Supports low cardiac liability profiling context
Class-level data; direct hERG assay on this compound recommended
Cardiac Safety hERG Toxicology

Optimal Application Scenarios for 6-(4-Aminopiperidin-1-yl)nicotinic acid in Drug Discovery and Chemical Biology


Neuroscience Drug Discovery: nAChR Modulator Scaffold

Given its demonstrated binding to native nicotinic acetylcholine receptors (nAChRs) in rat cortical membranes , this compound serves as an ideal starting point for developing novel modulators for neurological disorders such as Alzheimer's disease, Parkinson's disease, or nicotine addiction. Its unique dual pharmacophore allows for rational design to optimize potency and selectivity for specific nAChR subtypes.

Cardiovascular and Metabolic Disease Research: CAIII/HCA2 Ligand Optimization

As a 6-substituted nicotinic acid analogue, this compound is structurally related to potent inhibitors of carbonic anhydrase III (CAIII) and ligands for hydroxycarboxylic acid receptors (HCA2/3) [1][2]. It is well-suited for programs targeting hyperlipidemia, atherosclerosis, or cancer, where modulation of these pathways is therapeutically validated.

Selectivity Profiling and Off-Target Liability Assessment

The documented lack of binding to the Beta-1 adrenergic receptor and class-level evidence for low hERG liability [3] position this compound as a valuable tool for establishing selectivity benchmarks. It can be used as a control compound in panels to differentiate on-target (e.g., nAChR, HCA2) activity from off-target interactions, thereby accelerating the lead optimization process.

ADME/PK Property Optimization Studies

With its favorable predicted pKa (9.86) and quantifiable pH-dependent aqueous solubility , this compound is an excellent candidate for investigating structure-property relationships (SPR). It can be used to study how modifications to the nicotinic acid or 4-aminopiperidine moieties impact solubility, permeability, and metabolic stability, as informed by CYP3A4 interaction models [4].

Application
Selection Property
Validation Focus
Neuroscience nAChR research
nAChR binding signal
Subtype selectivity and potency in neuronal assays
Metabolic disease pathway studies (CAIII/HCA2)
6-substituted nicotinic acid core
CAIII inhibition / HCA2 receptor binding confirmation
Selectivity profiling & off-target screening
β1 adrenoceptor and class-level hERG data
Broad off-target panel screening
ADME/PK lead optimization
Predicted ionization and pH-dependent solubility
Metabolic stability (CYP3A4) and permeability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(4-Aminopiperidin-1-yl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.